

# Technical Guide: Scopolamine Butylbromide (CAS 149-64-4)

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl- |
| CAS No.:       | 501374-10-3                                |
| Cat. No.:      | B12954557                                  |

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Subject: Physical and Chemical Characterization of Scopolamine Butylbromide Intended Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]

## Executive Summary & Identity Clarification

Note on CAS Identifier: The search query "CAS 14944-24-2" yields no valid chemical registration in major global databases (PubChem, CAS Registry, ChemSpider).[1] It is identified here as a typographical error for CAS 149-64-4, which corresponds to Scopolamine Butylbromide (also known as Hyoscine Butylbromide).[1] This guide focuses on the characterization of CAS 149-64-4, a widely used antispasmodic agent in drug development.[1]

Scopolamine Butylbromide is a quaternary ammonium derivative of scopolamine. Unlike its parent alkaloid, it does not readily cross the blood-brain barrier, making it a peripherally acting antimuscarinic agent with high specificity for gastrointestinal smooth muscle.[1]

## Physicochemical Profile

The following data aggregates experimental values critical for pre-formulation and analytical method development.

**Table 1: Core Physicochemical Properties**

| Property                | Value / Description   | Context for Development   |
|-------------------------|---|---|
| Chemical Name           | N-Butylscopolammonium bromide   | IUPAC identity  |
| CAS Number              | 149-64-4  | Unique Registry ID  |
| Molecular Formula       | C <sub>21</sub> H <sub>30</sub> BrNO <sub>4</sub>                     | Stoichiometry   |
| Molecular Weight        | 440.38 g/mol  | Mass spectrometry calibration                                   |
| Appearance              | White or almost white, crystalline powder                             | Visual inspection standard                                      |
| Melting Point           | 142 – 144 °C  | Purity indication (sharp range)                                 |
| Solubility (Water)      | Highly Soluble (~1 g/mL)  | Ideal for aqueous injection formulations                        |
| Solubility (Ethanol)    | Soluble (1 in 50)   | Co-solvent suitability  |
| Solubility (Chloroform) | Soluble   | Extraction solvent  |
| Solubility (Ether)      | Practically Insoluble   | Precipitation/Purification solvent                              |
| pKa                     | Not applicable (Quaternary salt)                                      | Remains ionized across physiological pH                         |
| LogP (Octanol/Water)    | -2.1 (Estimated)  | Indicates low membrane permeability (poor oral bioavailability) |
| Optical Rotation        | [α] <sub>D</sub> <sup>20</sup> = -18° to -20° (c=5, H <sub>2</sub> O) | Chiral purity verification                                      |

## Chemical Characteristics & Stability

Understanding the reactivity profile is essential for establishing shelf-life and handling protocols.[1]

### 3.1 Structural Reactivity[1]

- **Quaternary Ammonium Group:** The permanent positive charge ensures high water solubility but prevents passive diffusion across the blood-brain barrier, reducing central nervous system (CNS) side effects.[1]
- **Ester Linkage:** The molecule contains an ester bond connecting the tropic acid moiety to the scopine ring. This is the primary site of degradation via hydrolysis.
- **Epoxide Ring:** The scopine moiety includes an epoxide, which is generally stable but can be reactive under strongly acidic conditions.

### 3.2 Stability Profile

- **Hydrolytic Sensitivity:** In aqueous solution, Scopolamine Butylbromide is susceptible to base-catalyzed hydrolysis, cleaving into tropic acid and scopine.[1] Formulations should be buffered to a slightly acidic pH (approx. pH 3.5–5.0) to maximize stability.
- **Photostability:** The compound is sensitive to light. Analytical standards and API stock must be stored in amber glass vials.
- **Hygroscopicity:** The powder is hygroscopic. Storage in a desiccator at <60% RH is required to prevent caking and hydrolysis.

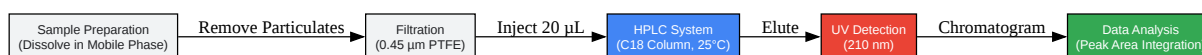
## Analytical Characterization Method

For quality control and pharmacokinetic studies, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1]

### Protocol: Reverse-Phase HPLC Quantification[1]

- **Objective:** Quantify Scopolamine Butylbromide purity and detect hydrolysis impurities.
- **Column:** C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm particle size.[1]
- **Mobile Phase:**

- Buffer: Sodium Dodecyl Sulfate (SDS) in dilute Phosphoric Acid (Ion-pairing agent required due to cationic nature).[1]
- Solvent: Acetonitrile.
- Ratio: Buffer:Acetonitrile (approx. 50:50 v/v).[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV Absorption at 210 nm (detects the phenyl ring).[1]
- Injection Volume: 20  $\mu$ L.



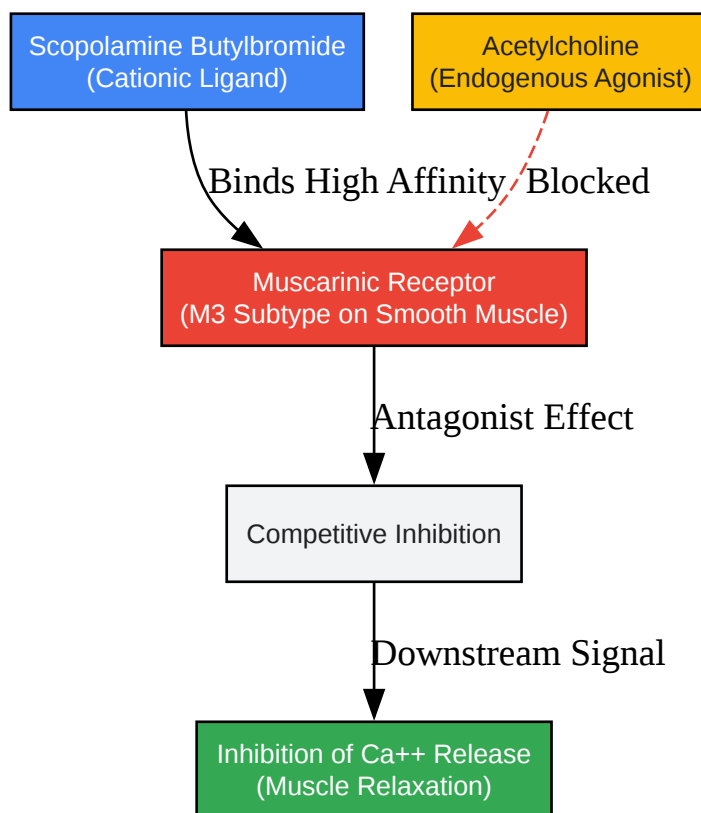
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Figure 1: Standard Analytical Workflow for Scopolamine Butylbromide Quantification.

## Biological Relevance & Mechanism

While this guide focuses on chemical properties, the biological mechanism dictates the necessary chemical modifications (e.g., the butyl bromide addition).[1]

- Mechanism: Competitive antagonism at muscarinic acetylcholine receptors (M2, M3 subtypes) in smooth muscle.[1]
- Therapeutic Outcome: Relaxation of smooth muscle in the GI, biliary, and urinary tracts (antispasmodic).[1]



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Figure 2: Pharmacological Mechanism of Action highlighting the competitive inhibition pathway. [1]

## References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 656587, Butylscopolamine bromide.[1] [Link]
- European Pharmacopoeia (Ph. Eur.). Monograph: Hyoscine Butylbromide.
- Tringham, E. et al. "T-type calcium channel blockers that attenuate thalamic burst firing." [1] Science Translational Medicine, 2012.[1][2] (Contextual reference for ion channel drug development).

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## Sources

- 1. No-ursodeoxycholic acid | C<sub>38</sub>H<sub>55</sub>NO<sub>10</sub> | CID 129628949 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [caymanchem.com](https://www.caymanchem.com) [[caymanchem.com](https://www.caymanchem.com)]
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